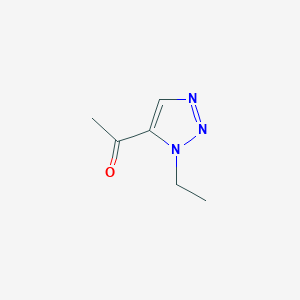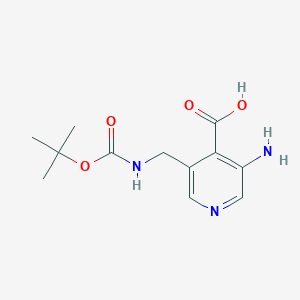
3-Amino-5-(((tert-butoxycarbonyl)amino)methyl)isonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-(((tert-butoxycarbonyl)amino)methyl)isonicotinic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on an isonicotinic acid scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(((tert-butoxycarbonyl)amino)methyl)isonicotinic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(((tert-butoxycarbonyl)amino)methyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like hydrochloric acid (HCl) in methanol can be used for Boc deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine.
Scientific Research Applications
3-Amino-5-(((tert-butoxycarbonyl)amino)methyl)isonicotinic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a protected amino acid derivative.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of 3-Amino-5-(((tert-butoxycarbonyl)amino)methyl)isonicotinic acid involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions . This selective protection and deprotection strategy is crucial in multi-step organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Methyl (S)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoate
- tert-Butyloxycarbonyl-protected amino acid ionic liquids
- Boc-Dap-OH
Uniqueness
3-Amino-5-(((tert-butoxycarbonyl)amino)methyl)isonicotinic acid is unique due to its isonicotinic acid scaffold, which provides distinct chemical properties and reactivity compared to other Boc-protected amino acids. This uniqueness makes it valuable in specific synthetic applications where the isonicotinic acid moiety is required.
Properties
Molecular Formula |
C12H17N3O4 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
3-amino-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-5-7-4-14-6-8(13)9(7)10(16)17/h4,6H,5,13H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
GRLCCRWEJDICMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=CC(=C1C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


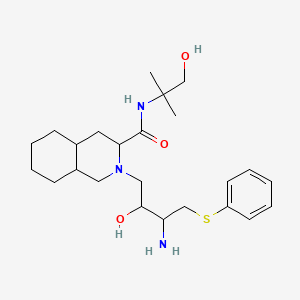
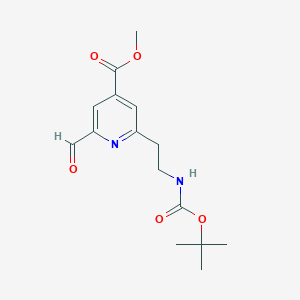
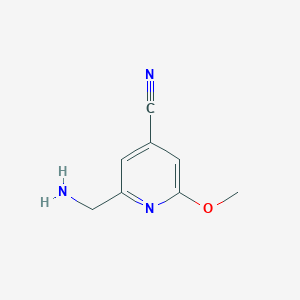
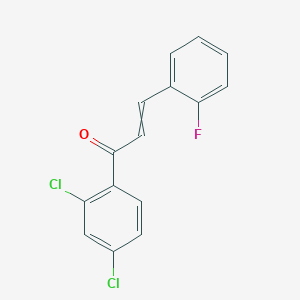
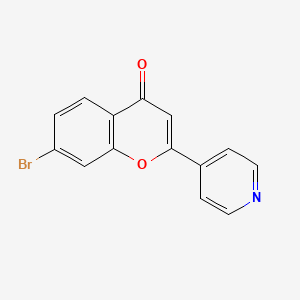
![[6-Cyano-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14856599.png)
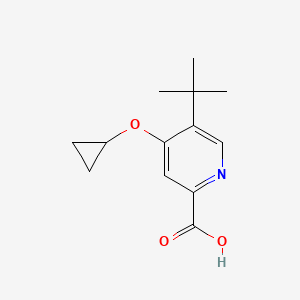
![1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14856603.png)

![1-[6-(Chloromethyl)-4-hydroxypyridin-2-YL]ethanone](/img/structure/B14856614.png)
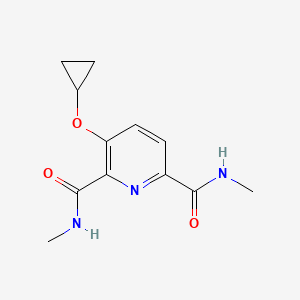
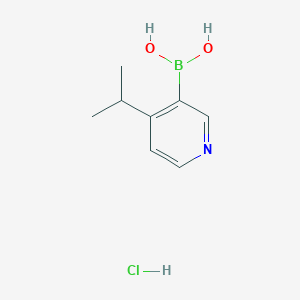
![[3-(3-Iodophenyl)oxetan-3-YL]methylamine](/img/structure/B14856623.png)
